N,N-Diethylnordoxepin Iodide

Description

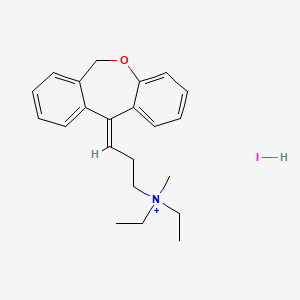

N,N-Diethylnordoxepin Iodide is a quaternary ammonium salt characterized by a tricyclic nordoxepin backbone substituted with diethylamine groups and an iodide counterion. The presence of the iodide ion may enhance solubility and ionic mobility, critical for applications such as electrolyte materials or drug delivery systems.

Properties

Molecular Formula |

C22H29INO+ |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-diethyl-methylazanium;hydroiodide |

InChI |

InChI=1S/C22H28NO.HI/c1-4-23(3,5-2)16-10-14-20-19-12-7-6-11-18(19)17-24-22-15-9-8-13-21(20)22;/h6-9,11-15H,4-5,10,16-17H2,1-3H3;1H/q+1;/b20-14-; |

InChI Key |

XTOZLBPSINEXFM-VSOKSMTPSA-N |

Isomeric SMILES |

CC[N+](C)(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.I |

Canonical SMILES |

CC[N+](C)(CC)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnordoxepin Iodide typically involves the reaction of nordoxepin with diethylamine and subsequent iodination. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial reactors and purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylnordoxepin Iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The iodide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often employed.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: N,N-Diethylnordoxepin Iodide is used as a building block in organic synthesis. It is valuable for creating complex molecules and studying reaction mechanisms.

Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may be investigated for its effects on biological systems and potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of N,N-Diethylnordoxepin Iodide involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Dodecanaminium Iodide (CAS 137525-63-4)

This compound shares the quaternary ammonium-iodide structure but differs in alkyl chain length and functional groups. While N,N-Diethylnordoxepin Iodide features a tricyclic aromatic system, 1-Dodecanaminium Iodide has a linear dodecyl chain with a hydroxypropyl substituent. These structural differences influence properties such as molecular weight (360.902 g/mol for 1-Dodecanaminium Iodide vs. an estimated ~450 g/mol for the target compound) and hydrophobicity.

Diphenylamine Analogs (e.g., Thyroxine)

Thyroxine and triiodothyronine () are iodinated aromatic amines, where iodine is covalently bound to aromatic rings. In contrast, this compound retains iodine as a mobile counterion, enabling distinct applications. For example, thyroxine acts as a hormone, whereas the target compound’s ionic nature may favor conductivity or solubility-driven roles .

Functional Analogues

Schiff Base Iodide Compounds

Schiff base iodides () demonstrate high ion conductivity, attributed to the mobility of the iodide ion.

N-Iodosuccinimide (CAS 516-12-1)

A reagent used for electrophilic iodination (), N-Iodosuccinimide contrasts with the target compound in reactivity. The latter’s iodide is non-labile, making it unsuitable for iodination reactions but stable for sustained ionic applications.

Data Table: Key Properties of Selected Iodinated Compounds

| Compound | Molecular Weight (g/mol) | Iodine Role | Key Applications | Structural Features |

|---|---|---|---|---|

| This compound | ~450 (estimated) | Counterion | Potential ion conductors | Tricyclic, quaternary ammonium |

| 1-Dodecanaminium Iodide | 360.902 | Counterion | Surfactants, electrolytes | Linear alkyl, hydroxypropyl |

| Thyroxine | 776.87 | Covalent (aromatic) | Hormone | Iodinated aromatic rings |

| N-Iodosuccinimide | 224.97 | Reactive iodine | Iodination reagent | Succinimide backbone |

Q & A

Basic: What are the recommended protocols for synthesizing N,N-Diethylnordoxepin Iodide to ensure high yield and purity?

Methodological Answer:

Synthesis should follow strict anhydrous conditions due to the hygroscopic nature of iodide salts. A typical approach involves quaternization of the tertiary amine precursor (nordoxepin derivative) with iodoethane in a polar aprotic solvent (e.g., acetonitrile) under nitrogen atmosphere at 60–80°C for 12–24 hours . Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization from ethanol-diethyl ether mixtures to remove unreacted reagents. Characterize purity using elemental analysis (C, H, N) and ion chromatography for iodide content . Safety protocols, including fume hood use and PPE (gloves, lab coat), are critical to avoid inhalation or dermal exposure .

Basic: How should researchers handle and store this compound to minimize degradation and exposure risks?

Methodological Answer:

Store in amber glass containers under inert gas (argon) at 2–8°C to prevent photodegradation and moisture absorption . Conduct regular stability testing via UV-Vis spectroscopy (200–400 nm) to detect decomposition products. Handle in a fume hood with nitrile gloves and chemical-resistant goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions. For waste disposal, neutralize with sodium thiosulfate before aqueous dilution .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated DMSO to confirm quaternary ammonium structure and iodide counterion. Compare chemical shifts with analogous compounds (e.g., tetramethylammonium iodide) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves crystal packing and confirms iodide coordination geometry. Powder XRD detects polymorphic impurities .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) in positive ion mode validates molecular weight (±2 ppm accuracy) .

Advanced: How can computational models predict the reactivity of this compound in different solvent systems?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model solvation effects and charge distribution. Calculate solvation free energy (ΔGsolv) in water, DMSO, and acetonitrile to predict solubility trends . Molecular dynamics (MD) simulations assess stability in lipid bilayers for drug delivery studies. Validate models experimentally via conductivity measurements and Kirkwood-Buff analysis .

Advanced: What in vitro models are suitable for assessing the biological activity of this compound in cancer research?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination. Include positive controls (e.g., cisplatin) and iodide-free analogs to isolate the compound’s effect .

- Apoptosis Pathways: Flow cytometry with Annexin V/PI staining quantifies apoptosis induction. Pair with Western blotting for caspase-3/9 activation .

- Ion Channel Modulation: Patch-clamp electrophysiology evaluates interference with potassium/sodium channels, critical for cardiotoxicity profiling .

Advanced: How can researchers resolve contradictions in reported bioactivity data for iodide-containing compounds like this compound?

Methodological Answer:

- Batch-to-Batch Variability: Implement QC protocols (HPLC purity >98%, ICP-MS for heavy metals) to ensure consistency .

- Solvent Artifacts: Test DMSO stock solutions for iodide oxidation (e.g., I2 formation) via starch-iodide paper .

- Control Experiments: Compare with non-iodinated analogs and include KI controls to differentiate iodide-specific effects .

Advanced: What strategies optimize the solubility of this compound in aqueous buffers for in vivo studies?

Methodological Answer:

- Co-Solvency: Use cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to enhance solubility via host-guest interactions .

- pH Adjustment: Prepare phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 to stabilize the compound. Avoid extremes (pH <5 or >9) to prevent hydrolysis .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release. Characterize via dynamic light scattering (DLS) .

Advanced: How does the iodide counterion influence the electrochemical properties of this compound in corrosion inhibition studies?

Methodological Answer:

- Potentiodynamic Polarization: Test in 0.5 M H2SO4 to measure corrosion current density (icorr). Compare with chloride/bromide analogs to assess iodide’s synergistic effect .

- Adsorption Isotherms: Fit Langmuir isotherms to surface coverage data from EIS (electrochemical impedance spectroscopy). Higher adsorption constants (Kads) indicate stronger iodide-mediated inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.